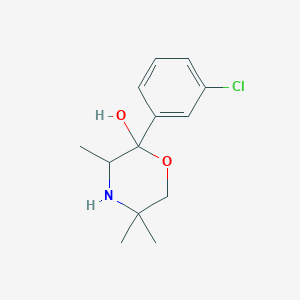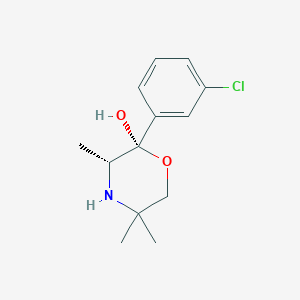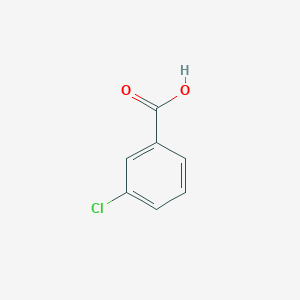
1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Vue d'ensemble
Description
“1-(3-Chlorophenyl)-1-hydroxypropan-2-one” is a chemical compound that is of interest in the field of organic synthesis . It is commonly used as an intermediate in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Synthesis Analysis
The synthesis of “1-(3-Chlorophenyl)-1-hydroxypropan-2-one” involves the reaction between 3-chloropropiophenone and methylamine . The reaction is carried out using standard organic synthesis techniques in the presence of various reagents like aluminum chloride, hydrogen chloride, and sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)-1-hydroxypropan-2-one” consists of a phenethylamine backbone with a ketone and a chloro substituent at the alpha position . The molecular formula is C9H9ClO2 .
Applications De Recherche Scientifique
Antibacterial Efficacy
1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its derivatives have been explored for their potential in antibacterial applications. A study demonstrated the synthesis of novel compounds with this structure, which showed effectiveness against both gram-negative and gram-positive bacteria, indicating its potential as an antibacterial agent (Sheikh, Ingle, & Juneja, 2009).
Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis studies. Research has focused on its rearrangement during halogenation processes, providing insights into its chemical behavior and potential applications in organic synthesis (Aitken & Aitken, 2008).
Novel Drug Discovery
In the pharmaceutical industry, derivatives of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one have been investigated for their potential as drug leads. For instance, one study identified a compound as a nonpeptidic agonist of the urotensin-II receptor, which can be a significant discovery for drug development (Croston et al., 2002).
Computational Chemistry Insights
The electronic properties and chemical reactivity of similar compounds have been studied through computational chemistry. These studies provide detailed insights into molecular structure, aiding in the design and synthesis of new compounds with specific properties (Adole, Koli, R. Shinde, & R. Shinde, 2020).
Potential in GABAB Receptor Antagonism
Research has also been conducted on compounds related to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one for their role as potential GABAB receptor antagonists. Such compounds could have implications in the study of neurological disorders and the development of new treatments (Abbenante & Prager, 1992).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-(3-chlorophenyl)piperazine , have been used in studies related to various biological activities. These compounds often interact with enzymes and receptors in the body, which could potentially be the targets of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Mode of Action
For instance, Carbonyl cyanide m-chlorophenyl hydrazone, a compound with a similar chlorophenyl group, is known to inhibit oxidative phosphorylation .
Biochemical Pathways
For example, quinoline derivatives, which share some structural similarities, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .
Pharmacokinetics
For instance, the biotransformation of a compound with a similar structure resulted in the formation of two derivatives .
Result of Action
For example, pyrazole-bearing compounds, which share some structural similarities, have demonstrated potent antileishmanial and antimalarial activities .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-1-hydroxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTAEBUFKZSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434106 | |
| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
CAS RN |
857233-13-7 | |
| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857233137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-1-HYDROXYPROPAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3TKS3HJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)
![Ethyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B195601.png)








